molecular formula C23H23F2N3O2S B2714694 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226434-52-1

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2714694
CAS RN: 1226434-52-1
M. Wt: 443.51
InChI Key: XZSQYPIVCYSXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23F2N3O2S and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

A study by Abdel-Wahab, Awad, and Badria (2011) outlines the synthesis of new imidazole-based heterocycles, including derivatives related to the specified compound, demonstrating excellent antibacterial activities with minimal inhibitory concentration (MIC) values ranging between 21.9 and 43.8 μg/mL. Additionally, certain compounds showcased potent antioxidant reagents and exhibited significant antioxidative activity, effectively inhibiting lipid peroxidation and erythrocyte hemolysis (Abdel-Wahab, Awad, & Badria, 2011).

Cytotoxicity and Anticancer Potential

The cytotoxicity and potential anticancer properties of related compounds have been extensively explored. For example, compounds synthesized from related precursors showed notable cytotoxic activity using in vitro assays, such as the Ehrlich ascites assay, highlighting their potential in cancer treatment. Specifically, certain derivatives demonstrated high cytotoxic activity, suggesting their utility as potent anticancer agents (Abdel-Wahab, Awad, & Badria, 2011).

Synthesis and Structural Analysis

Research by Govindhan et al. (2017) delves into the synthesis and characterization of a related compound, focusing on its structural analysis through spectroscopic methods and crystallography. The study highlights the compound's thermal stability and provides insights into its potential biological applications through cytotoxicity evaluations and molecular docking studies (Govindhan et al., 2017).

Antileukemic Activity

Vinaya et al. (2012) synthesized novel derivatives exhibiting significant antileukemic activity against human leukemic cell lines. The study underscores the importance of structural modifications to enhance the biological efficacy of such compounds, with specific derivatives showing promising results in inhibiting leukemia cell proliferation (Vinaya et al., 2012).

Antifungal and Antibacterial Activities

Merugu, Ramesh, and Sreenivasulu (2010) focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from related precursors, which were evaluated for their antibacterial activity. The innovative synthesis approach and the biological screening of these compounds contribute to the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2S/c24-22(25)30-19-11-9-18(10-12-19)28-20(17-7-3-1-4-8-17)15-26-23(28)31-16-21(29)27-13-5-2-6-14-27/h1,3-4,7-12,15,22H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSQYPIVCYSXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.